2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride
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Overview
Description
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a synthetic organic compound with the molecular formula C8H9ClF3NO2S It is characterized by the presence of a trifluoropropyl group attached to a thiazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions, where a trifluoropropyl halide reacts with the thiazole intermediate.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Dihydrothiazole Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic Acid: A simpler analog with similar trifluoropropyl functionality.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different functional groups.
2-Bromo-3,3,3-Trifluoropropene: Used in similar synthetic applications.
Uniqueness
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is unique due to the combination of the trifluoropropyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S.ClH/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14;/h4H,1-3H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJEHGTGBZDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCC(F)(F)F)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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